Ribostamycin

描述

This compound is an aminoglycoside antibiotic isolated from Streptomyces ribosidificus listed as one of the World Health Organization's critically important antimicrobials.

This compound has been reported in Streptomyces ribosidificus and Streptomyces fradiae with data available.

This compound is an aminoglycoside antibiotic isolated from Streptomyces ribosidificus.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

A broad-spectrum antimicrobial isolated from Streptomyces ribosifidicus.

See also: Neomycin (broader); Neomycin Sulfate (related); Neomycin Palmitate (related).

Structure

2D Structure

属性

IUPAC Name |

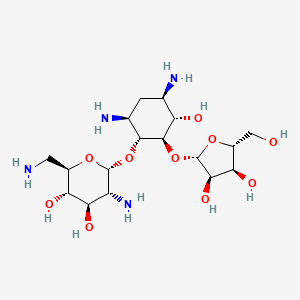

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKGQURZWSPSBC-VVPCINPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048541 | |

| Record name | Ribostamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25546-65-0 | |

| Record name | Ribostamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25546-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribostamycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025546650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribostamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03615 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribostamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ribostamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOSTAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q5JOU7T53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Ribostamycin's Action on Bacterial Ribosomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribostamycin, a member of the aminoglycoside family of antibiotics, exerts its bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery responsible for protein synthesis. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's interaction with and inhibition of bacterial ribosomes. By delving into its binding sites, the multifaceted nature of its inhibitory actions, and the experimental methodologies used for its study, this document aims to equip researchers and drug development professionals with a thorough understanding of this clinically relevant antibiotic.

This compound's Molecular Interaction with the Ribosome

This compound, a 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside, primarily targets the 30S ribosomal subunit, with a secondary binding site on the 50S subunit. This dual-site interaction is crucial to its multifaceted mechanism of action.

Primary Binding Site: Helix 44 of the 16S rRNA

The principal binding pocket for this compound is located in the major groove of helix 44 (h44) of the 16S ribosomal RNA (rRNA) within the 30S subunit, near the A-site (aminoacyl-tRNA site). This region is highly conserved across bacterial species and is critical for the decoding of messenger RNA (mRNA). The binding of this compound to this site is stabilized by a network of hydrogen bonds between the hydroxyl and amino groups of the antibiotic and the phosphate backbone and bases of the rRNA. This interaction induces a conformational change in the A-site, flipping out two universally conserved adenine residues (A1492 and A1493). This "flipped-out" conformation mimics the state of the ribosome when a cognate tRNA is bound, leading to a disruption of the decoding process.

Secondary Binding Site: Helix 69 of the 23S rRNA

A secondary binding site for this compound has been identified in helix 69 (H69) of the 23S rRNA in the 50S ribosomal subunit. This helix is located at the interface of the 30S and 50S subunits and plays a critical role in intersubunit bridges and ribosome recycling. The binding of this compound to H69 is thought to stabilize the 70S ribosome complex, thereby interfering with the dissociation of the ribosomal subunits after protein synthesis termination.

Multifaceted Inhibition of Bacterial Protein Synthesis

This compound's interaction with the ribosome leads to the disruption of several key steps in protein synthesis, ultimately resulting in bacterial cell death.

Induction of mRNA Miscoding

By locking the A-site in a conformation that favors tRNA binding, this compound significantly decreases the accuracy of the decoding process. This leads to the misincorporation of amino acids into the growing polypeptide chain. The accumulation of non-functional or toxic proteins contributes to cellular stress and eventual lysis.

Inhibition of Translocation

Translocation is the process by which the ribosome moves along the mRNA in a codon-by-codon manner. This compound's binding to the A-site can sterically hinder the movement of the tRNAs and mRNA, thereby inhibiting the translocation step. This leads to a stalling of the ribosome on the mRNA, preventing further protein elongation.

Inhibition of Ribosome Recycling

Following the termination of protein synthesis, the ribosome recycling factor (RRF) and elongation factor G (EF-G) are responsible for dissociating the 70S ribosome into its 30S and 50S subunits, making them available for new rounds of translation. This compound's binding to helix 69 of the 23S rRNA stabilizes the intersubunit bridges, which interferes with the action of RRF and EF-G and inhibits ribosome recycling. This sequestration of ribosomes in a non-productive state further reduces the overall capacity for protein synthesis.

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data on the antimicrobial activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | ATCC Strain Number | MIC (µM) | Reference |

| Escherichia coli | ATCC 25922 | 29.0 | [1] |

| Escherichia coli | ATCC 35218 (β-lactam resistant) | 57.9 | [1] |

| Escherichia coli | - | 0.9 - 7.2 | [2] |

| Staphylococcus aureus | - | > 115.8 | [1] |

| Staphylococcus aureus | ATCC 12600 (Cloxacillin resistant) | 57.9 - 115.8 | [1] |

| Pseudomonas aeruginosa | - | > 115.8 | [1] |

| Haemophilus influenzae | - | 0.5 | [1][2] |

| Streptococcus pneumoniae | - | 7.2 | [1] |

| Enterococcus faecalis | - | > 115.8 | [1] |

| Staphylococcus epidermidis | - | 0.1 - 13.7 | [1] |

Note: The affinity of this compound for the 16S rRNA A-site is reported to be approximately 100-fold lower than that of paromomycin. However, specific dissociation constant (Kd) and in vitro translation inhibition (IC50) values for this compound are not consistently reported in the literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

-

S30 extract from E. coli

-

Premix solution (containing amino acids, ATP, GTP, and an energy regenerating system)

-

Template DNA (e.g., plasmid encoding a reporter protein like luciferase or β-galactosidase)

-

This compound stock solution

-

Scintillation cocktail and counter (for radioactive detection) or luminometer/spectrophotometer (for reporter protein activity)

Protocol:

-

Prepare a reaction mixture containing the S30 extract, premix solution, and template DNA.

-

Add varying concentrations of this compound to the reaction mixtures. A control reaction without any antibiotic should also be prepared.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by placing the tubes on ice.

-

Quantify the amount of protein synthesized. This can be done by:

-

Measuring the incorporation of a radiolabeled amino acid (e.g., [35S]-methionine) into newly synthesized proteins by trichloroacetic acid (TCA) precipitation followed by scintillation counting.

-

Measuring the activity of the expressed reporter protein (e.g., luciferase activity using a luminometer).

-

-

Plot the percentage of inhibition of protein synthesis against the concentration of this compound to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).

Chemical Footprinting

This technique is used to identify the binding site of a ligand on an RNA molecule.

Materials:

-

Purified 70S ribosomes or 30S ribosomal subunits

-

This compound

-

Chemical probing reagent (e.g., dimethyl sulfate (DMS) which modifies accessible adenine and cytosine bases, or hydroxyl radicals which cleave the RNA backbone in a solvent-accessible manner)

-

Reverse transcriptase

-

Radiolabeled DNA primer complementary to a region downstream of the expected binding site

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager

Protocol:

-

Incubate the ribosomes with or without this compound to allow for binding.

-

Treat the ribosome-ligand complexes and the free ribosomes with the chemical probing reagent for a limited time to ensure on average one modification per RNA molecule.

-

Extract the rRNA from the samples.

-

Perform primer extension analysis using a radiolabeled primer and reverse transcriptase. The reverse transcriptase will stop at the modified bases or cleaved sites.

-

Separate the resulting cDNA fragments by denaturing PAGE.

-

Visualize the gel using a phosphorimager.

-

Compare the cleavage/modification patterns of the free rRNA and the rRNA from the this compound-bound complex. Regions protected from chemical modification or cleavage in the presence of this compound represent the binding site of the antibiotic.

X-ray Crystallography of Ribosome-Ribostamycin Complex

This powerful technique provides a high-resolution three-dimensional structure of the antibiotic bound to its target.

Materials:

-

Highly purified and concentrated 70S ribosomes from a suitable bacterial source (e.g., Thermus thermophilus or Escherichia coli)

-

This compound

-

Crystallization buffers and precipitants

-

Cryoprotectants

-

X-ray diffraction equipment (synchrotron source is preferred)

Protocol:

-

Crystallization:

-

Mix the purified ribosomes with a molar excess of this compound.

-

Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods, screening a wide range of buffer conditions, pH, precipitants (e.g., polyethylene glycol), and salts.

-

Incubate the trials at a constant temperature (e.g., 4°C or 19°C) and monitor for crystal growth.

-

-

Crystal Soaking (optional): If co-crystallization is unsuccessful, crystals of the ribosome alone can be grown and then soaked in a solution containing this compound to form the complex.

-

Cryo-protection and Data Collection:

-

Transfer the crystals to a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron beamline.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Use molecular replacement with a known ribosome structure to solve the phase problem.

-

Build and refine the atomic model of the ribosome-ribostamycin complex into the electron density map.

-

Visualizations of Key Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound's mechanism of action and experimental workflows.

Caption: Overall mechanism of action of this compound on the bacterial ribosome.

Caption: Experimental workflow for an in vitro translation inhibition assay.

Caption: Experimental workflow for chemical footprinting of the ribosome-ribostamycin complex.

Conclusion

This compound's efficacy as an antibiotic stems from its ability to bind to highly conserved and functionally critical regions of the bacterial ribosome. Its dual-site interaction leads to a multifaceted inhibition of protein synthesis, encompassing the induction of miscoding, the halting of translocation, and the prevention of ribosome recycling. A thorough understanding of these molecular mechanisms, supported by the quantitative data and experimental protocols provided in this guide, is essential for the rational design of novel aminoglycoside derivatives with improved efficacy and reduced toxicity, and for combating the growing threat of antibiotic resistance.

References

- 1. Exploration of Antibiotic Activity of Aminoglycosides, in Particular this compound Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of Antibiotic Activity of Aminoglycosides, in Particular this compound Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Origin of Ribostamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribostamycin, a member of the aminoglycoside-aminocyclitol class of antibiotics, has been a subject of scientific interest due to its broad-spectrum antibacterial activity. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthetic pathway of this compound. It includes a detailed summary of its antimicrobial potency through quantitative data, outlines key experimental methodologies for its study, and presents visual diagrams of its biosynthesis and experimental workflows to facilitate a comprehensive understanding for research and development professionals in the field of antibiotic discovery and production.

Discovery and Origin

This compound was first isolated from the fermentation broth of Streptomyces ribosidificus, a bacterium originally identified in a soil sample from Tsu City of Mie Prefecture in Japan[1]. This discovery marked the addition of a significant compound to the arsenal of aminoglycoside antibiotics. Structurally, this compound is composed of three distinct subunits: a central 2-deoxystreptamine (DOS) aminocyclitol ring, a neosamine C moiety, and a ribose unit[1]. Its unique structure is fundamental to its mechanism of action, which involves binding to the bacterial ribosome and inhibiting protein synthesis, ultimately leading to bacterial cell death[2][3][4]. Due to its efficacy, this compound is considered a critically important antimicrobial by the World Health Organization[1][5].

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that begins with the common precursor, D-glucose. The pathway involves a series of modifications to create the central 2-deoxystreptamine (DOS) core, followed by glycosylation and subsequent tailoring steps.

The biosynthetic pathway for this compound is initiated with D-glucose, which is first phosphorylated to glucose-6-phosphate. The enzyme rbmA then catalyzes the formation of 2-deoxy-scyllo-inosose[1][6]. Subsequently, the enzyme rmbB, a pyridoxal phosphate (PLP)-dependent aminotransferase, catalyzes the transamination of 2-deoxy-scyllo-inosose to 2-deoxy-scyllo-inosamine[1][7]. The enzyme rbmC then oxidizes the ring, and rmbB acts again to transaminate the intermediate, ultimately forming the central 2-deoxystreptamine (DOS) core[1].

Following the formation of DOS, the glycosyltransferase rmbD attaches a UDP-N-acetylglucosamine (UDP-GlcNAc) molecule to form 2'-N-acetylparomamine. The acetyl group is then removed by the deacetylase racJ to yield paromamine[1]. Paromamine undergoes oxidation by the enzyme rbmG, followed by a transamination step catalyzed by rmbH to produce neamine[1][8]. The final step in the biosynthesis is the ribosylation of neamine, which yields the final product, this compound[1][9].

Quantitative Data: Antimicrobial Potency

The efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | MIC (μM) | Reference |

| Escherichia coli ATCC 4157 | 0.9 - 7.2 | [10][11] |

| Escherichia coli ATCC 12435 | 0.9 - 7.2 | [10][11] |

| Escherichia coli ATCC 10798 | 0.9 - 7.2 | [10][11] |

| Escherichia coli ATCC 25922 | 29.0 | [10] |

| Escherichia coli ATCC 35218 | 57.9 | [10] |

| Haemophilus influenzae | 0.5 | [10][11] |

| Staphylococcus aureus (Strain 1) | 57.9 | [10] |

| Staphylococcus aureus (Strain 2) | 115.8 | [10] |

| Borrelia burgdorferi | 32 mg/L | [12] |

Table 2: Effect of Ethylenediaminetetraacetic Acid (EDTA) on this compound MIC against E. coli.

| Bacterial Strain | This compound MIC (μM) | This compound + EDTA (2,640 μM) MIC (μM) | Fold Improvement | Reference |

| E. coli ATCC 25922 | 29.0 | 29.0 | No change | [10] |

| E. coli ATCC 35218 | 57.9 | 7.2 | 8-fold | [10] |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces ribosidificus typically involves the following steps:

-

Harvesting: Separation of the mycelium from the fermentation broth by centrifugation or filtration.

-

Extraction: The supernatant containing the dissolved this compound is subjected to extraction. Due to its polar nature, ion-exchange chromatography is a common method for initial purification.

-

Purification: Further purification is achieved through techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC)[16].

-

Characterization: The structure and purity of the isolated this compound are confirmed using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[16][17].

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using a standardized broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[10][11][18].

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., ~5 x 10^5 CFU/mL) is prepared in a suitable broth medium[10][11].

-

Serial Dilution of Antibiotic: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 14-18 hours)[10][11].

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria, often assessed by measuring the optical density at 600 nm[10][11][18][19].

Conclusion

This compound remains a significant antibiotic with a well-characterized origin and biosynthetic pathway. The quantitative data on its antimicrobial activity, particularly the potential for enhancement with adjuvants like EDTA, underscores the ongoing relevance of this compound in the face of growing antibiotic resistance. The detailed experimental protocols and visual workflows provided in this guide offer a foundational resource for researchers and professionals engaged in the discovery, development, and optimization of aminoglycoside antibiotics. Further research into the genetic regulation of the this compound biosynthetic cluster and the exploration of synthetic biology approaches could unlock new avenues for producing novel and more potent derivatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 25546-65-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C17H34N4O10 | CID 33042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is this compound sulfate used for? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The structure of RbmB from Streptomyces ribosidificus, an aminotransferase involved in the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structure of RbmB from Streptomyces ribosidificus, an aminotransferase involved in the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of this compound derivatives by reconstitution and heterologous expression of required gene sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. Exploration of Antibiotic Activity of Aminoglycosides, in Particular this compound Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of this compound and its impurities using a nano-quantity analyte detector: Systematic comparison of performance among three different aerosol detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. idexx.dk [idexx.dk]

The Pharmacokinetics and Pharmacodynamics of Ribostamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribostamycin is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces ribosidificus.[1][2] Like other aminoglycosides, it is a crucial agent against serious bacterial infections, particularly those caused by Gram-negative bacteria.[3][4] Its mechanism of action involves the inhibition of bacterial protein synthesis, leading to cell death.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and development.

Pharmacokinetics

The study of pharmacokinetics encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug. For this compound, as with other aminoglycosides, these properties are critical for determining appropriate dosing regimens and minimizing toxicity.

Absorption

This compound is poorly absorbed from the gastrointestinal tract, necessitating parenteral administration for systemic infections.[3] Following intramuscular or intravenous injection, it is readily absorbed into the bloodstream.[3] Therapeutic levels are typically reached within 30 to 60 minutes after administration.[3]

Distribution

Limited specific data is available for the protein binding of this compound. Generally, aminoglycosides exhibit low plasma protein binding.

The apparent volume of distribution (Vd/F) has been studied in pediatric patients, with findings suggesting differences between infants and children.

Metabolism and Excretion

Information regarding the metabolism of this compound is not widely available in published literature.[5] Like other aminoglycosides, it is presumed to be excreted largely unchanged in the urine through glomerular filtration.[6] Monitoring renal function is crucial during therapy to prevent drug accumulation and associated toxicities.[3]

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound is limited, with most detailed studies focusing on pediatric populations and animal models. The following tables summarize the available data.

Table 1: Pharmacokinetic Parameters of this compound in Pediatric Patients Following Intramuscular Administration

| Parameter | Infants (< 6 months) | Children (> 3 years) |

| Dose (mg/kg) | 10, 15, 20 | 10, 15, 20 |

| Absorption Rate Constant (ka) (h⁻¹) | Significantly faster than children | - |

| Elimination Rate Constant (ke) (h⁻¹) | Significantly slower than children | - |

| Time to Peak Concentration (tmax) (h) | Significantly different from children | - |

| Elimination Half-life (t₁/₂) (h) | Significantly different from children | - |

| Apparent Volume of Distribution (Vd/F) (L/kg) | Significantly larger than children | - |

| Total Body Clearance (CL) (L/h/kg) | Significantly larger than children | - |

| Area Under the Curve (AUC) | Significant positive correlation with dose | Significant positive correlation with dose |

| Peak Serum Concentration (Cmax) | No significant difference from children | No significant difference from children |

Note: Specific mean values were not provided in the abstract.

Table 2: Estimated Pharmacokinetic Parameters of this compound in Adults (Based on Class Similarity) [7]

| Parameter | Value | Unit |

| Route of Administration | Intravenous | - |

| Dosage | 500 | mg |

| Volume of Distribution | 0.25 | L |

| Clearance | 90 | mL/min |

Disclaimer: These parameters are estimations based on the aminoglycoside class and not from direct studies on this compound in adults.

Pharmacodynamics

Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect. For this compound, this primarily involves its antibacterial activity.

Mechanism of Action

This compound exerts its bactericidal effect by binding to the 30S subunit of the bacterial ribosome.[3][4][8] This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of non-functional proteins and ultimately, bacterial cell death.[3][4]

Figure 1: Mechanism of action of this compound.

Antibacterial Spectrum and Activity

This compound is effective against a broad range of Gram-positive and Gram-negative bacteria.[4][9] Its activity against specific clinical isolates is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains [10][11]

| Bacterial Species | Strain | MIC (µM) |

| Escherichia coli | ATCC 25922 | 29.0 |

| Escherichia coli | ATCC 4157 | 0.9 - 7.2 |

| Escherichia coli | ATCC 35218 | 57.9 |

| Escherichia coli | ATCC 12435 | 0.9 - 7.2 |

| Escherichia coli | ATCC 10798 | 0.9 - 7.2 |

| Haemophilus influenzae | - | 0.5 |

| Pseudomonas aeruginosa | - | > 115.8 |

| Staphylococcus aureus | - | > 115.8 |

| Staphylococcus aureus | (β-lactam resistant) | 57.9 and 115.8 |

| Streptococcus pneumoniae | - | 7.2 |

| Enterococcus faecalis | - | > 115.8 |

Post-Antibiotic Effect (PAE)

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. The following sections outline general methodologies for key experiments related to the study of this compound.

Quantification of this compound in Biological Samples

This method is suitable for the determination of this compound and its related substances.[13]

-

Chromatographic System:

-

Column: Agela Technologies Venusil ASB-C18 (250mm × 4.6mm, 5µm)

-

Mobile Phase: 0.11 mol/L heptafluorobutyric anhydride in a mixture of acetonitrile-tetrahydrofuran-water (8:5:87)

-

Flow Rate: 0.8 mL/min

-

Detector: ELSD

-

Drift Tube Temperature: 110°C

-

Gas Flow Rate: 3.0 L/min

-

-

Sample Preparation:

-

Biological samples (e.g., plasma, urine) typically require a protein precipitation step followed by centrifugation and filtration before injection.

-

-

Standard Curve:

-

A standard curve is generated using known concentrations of this compound to quantify the amount in unknown samples. A linear range of 0.34-2.68 µg has been reported.[13]

-

Figure 2: General workflow for HPLC-ELSD analysis of this compound.

Microbiological assays are used to determine the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism.[14][15]

-

Test Organism: A susceptible bacterial strain is chosen (e.g., Staphylococcus epidermidis for some aminoglycosides).

-

Culture Medium: A suitable agar medium is prepared and sterilized.

-

Inoculum Preparation: A standardized suspension of the test organism is prepared.

-

Assay Procedure (Cylinder-Plate Method):

-

The inoculated agar is poured into petri dishes.

-

Sterile cylinders are placed on the agar surface.

-

Standard solutions of this compound at known concentrations and the unknown samples are added to the cylinders.

-

The plates are incubated under appropriate conditions.

-

-

Data Analysis: The diameter of the zones of inhibition is measured, and the potency of the sample is calculated by comparing its zone size to the standard curve.

Toxicity

The primary dose-limiting toxicities of this compound, characteristic of the aminoglycoside class, are nephrotoxicity (kidney damage) and ototoxicity (damage to the inner ear).[3] Monitoring of renal function and serum drug concentrations is recommended during therapy to mitigate these risks.[3]

Conclusion

This compound remains a relevant antibiotic for the treatment of susceptible bacterial infections. This guide has synthesized the available pharmacokinetic and pharmacodynamic data to provide a resource for researchers and drug development professionals. However, it is important to note the significant gaps in the publicly available data, particularly concerning adult human pharmacokinetics, metabolism, excretion, protein binding, and post-antibiotic effect. Further research is warranted to fully characterize these aspects of this compound to optimize its clinical use and support the development of new therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. What is this compound sulfate used for? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. [Pharmacokinetics and nephrotoxicity of aminoglycoside antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative antimicrobial activities of this compound, gentamicin, ampicillin and lincomycin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C17H34N4O10 | CID 33042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

- 10. Exploration of Antibiotic Activity of Aminoglycosides, in Particular this compound Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. researchgate.net [researchgate.net]

- 14. drugfuture.com [drugfuture.com]

- 15. course.cutm.ac.in [course.cutm.ac.in]

The Molecular Dance: An In-depth Technical Guide to the Interaction of Ribostamycin with 16S rRNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular basis of the interaction between the aminoglycoside antibiotic, ribostamycin, and its target, the 16S ribosomal RNA (rRNA). Understanding this interaction at a molecular level is crucial for the development of new antibacterial agents and for combating the growing threat of antibiotic resistance.

The Core Interaction: this compound and the Ribosomal A-Site

This compound, a member of the 4,5-disubstituted 2-deoxystreptamine (2-DOS) class of aminoglycosides, exerts its antibacterial effect by binding to the decoding region of the 16S rRNA within the 30S ribosomal subunit.[1][2][3] This binding site, commonly referred to as the A-site, is a critical component of the ribosome's machinery for protein synthesis. The interaction of this compound with the A-site interferes with the fidelity of translation, leading to the synthesis of non-functional proteins and ultimately, bacterial cell death.[1][4]

The primary binding pocket for this compound is located in helix 44 (h44) of the 16S rRNA.[2] Specificity of binding is conferred by rings I and II of the this compound molecule, which form the neamine core common to many aminoglycosides.[5][6] These rings insert into the major groove of the A-site RNA, a region characterized by non-canonical base pairs and a bulged nucleotide.[5]

Key nucleotide residues within the A-site that are crucial for this interaction include A1408, G1491, A1492, and A1493.[2][7] The binding of this compound induces a conformational change in the A-site, causing nucleotides A1492 and A1493 to bulge out.[8] This structural rearrangement is believed to be a key factor in the misreading of the mRNA codon.

Quantitative Analysis of this compound-16S rRNA Binding

The affinity of this compound for the 16S rRNA A-site has been a subject of quantitative investigation. Compared to other aminoglycosides like paromomycin and neomycin, this compound exhibits a weaker binding affinity.[9][10] This difference in affinity is attributed to the absence of additional sugar rings present in other aminoglycosides, which form further contacts with the rRNA.

| Aminoglycoside | Binding Affinity (Kd) to 16S rRNA A-site | Experimental Method | Reference |

| This compound | 16 ± 1.5 μM | ESI-FT-ICR Mass Spectrometry | [11] |

| Paromomycin | ~100-fold higher than this compound | MS/MS Protection Assay | [12] |

| Neomycin | Higher than Paromomycin and this compound | Spectroscopic and Calorimetric Techniques | [9][10] |

Experimental Protocols for Studying the Interaction

A variety of biophysical and structural biology techniques are employed to elucidate the details of the this compound-16S rRNA interaction. Below are detailed methodologies for key experiments.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Binding Affinity

ESI-MS is a powerful technique for determining the stoichiometry and dissociation constants of non-covalent complexes like antibiotic-RNA interactions.

Methodology:

-

Sample Preparation:

-

Synthesize or purchase a 27-nucleotide RNA model of the prokaryotic 16S rRNA A-site.

-

Prepare stock solutions of the RNA and this compound in a suitable buffer, such as 50 mM ammonium acetate.

-

-

ESI-FT-ICR Mass Spectrometry:

-

Utilize a high-resolution Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometer equipped with an electrospray ionization source.

-

Prepare a series of solutions with a constant concentration of the RNA and varying concentrations of this compound.

-

Infuse the samples into the mass spectrometer.

-

-

Data Acquisition and Analysis:

-

Acquire mass spectra under non-denaturing conditions to preserve the non-covalent complex.

-

Measure the ion abundances of the free RNA and the this compound-RNA complex.

-

Plot the ratio of the complexed RNA to free RNA against the this compound concentration.

-

The dissociation constant (Kd) can be determined from the slope of this plot.[11]

-

MS/MS-based Protection Assay for Binding Site Identification

This method identifies the specific nucleotides of the RNA that are in close contact with the bound ligand.

Methodology:

-

Complex Formation:

-

Form the this compound-16S rRNA A-site complex as described for the ESI-MS binding affinity assay.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Isolate the ion corresponding to the this compound-RNA complex in the mass spectrometer.

-

Subject the isolated complex to fragmentation using techniques like infrared multiphoton dissociation (IRMPD).

-

-

Fragment Analysis:

-

Analyze the resulting fragment ions. The binding of this compound will protect the regions of the RNA it is in contact with from fragmentation.

-

Compare the fragmentation pattern of the complex with that of the free RNA. Regions of reduced fragmentation in the complex correspond to the binding site of the antibiotic.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy provides detailed structural information about the antibiotic-RNA complex in solution.

Methodology:

-

Sample Preparation:

-

Prepare a highly purified and concentrated sample of the 16S rRNA A-site oligonucleotide. Isotope labeling (e.g., with ¹³C and ¹⁵N) of the RNA can be beneficial for more complex spectra.

-

Prepare a stock solution of this compound.

-

-

NMR Titration:

-

Acquire a series of 2D NMR spectra (e.g., ¹H-¹H NOESY, ¹H-¹⁵N HSQC) of the RNA sample while incrementally adding the this compound solution.

-

-

Data Analysis:

-

Monitor the chemical shift perturbations of the RNA resonances upon addition of this compound. Significant changes in chemical shifts indicate the nucleotides involved in the binding interaction.

-

Use Nuclear Overhauser Effect (NOE) data to determine intermolecular distances between the protons of this compound and the RNA, which are then used to calculate a high-resolution 3D structure of the complex.[5][13]

-

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography can provide an atomic-level picture of the this compound-16S rRNA complex.

Methodology:

-

Crystallization:

-

Prepare a highly pure and concentrated solution of the this compound-16S rRNA A-site complex.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like vapor diffusion.

-

-

Data Collection:

-

Once suitable crystals are obtained, expose them to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect the diffraction data.

-

-

Structure Determination and Refinement:

-

Process the diffraction data and solve the phase problem using methods like molecular replacement or heavy-atom derivatization.

-

Build an atomic model of the complex into the resulting electron density map and refine it to obtain a high-resolution structure.

-

Chemical Footprinting

Chemical footprinting is used to identify the regions of the RNA that are protected by the binding of a ligand.

Methodology:

-

Complex Formation:

-

Incubate the 16S rRNA with and without this compound under conditions that favor complex formation.

-

-

Chemical Probing:

-

Treat both samples with a chemical probe that modifies accessible RNA bases, such as dimethyl sulfate (DMS), which methylates adenines and cytosines.

-

-

Analysis of Modification Sites:

-

Identify the modified bases using primer extension analysis.

-

Compare the modification patterns of the free rRNA and the this compound-bound rRNA. Nucleotides that are protected from modification in the presence of this compound are part of its binding site.[6]

-

Visualizing the Molecular Interactions

Diagrams are essential for visualizing the complex biological processes and experimental workflows involved in studying the this compound-16S rRNA interaction.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for studying this compound-rRNA interaction.

Caption: Structure-activity relationship of neomycin-class aminoglycosides.

References

- 1. Native Electrospray Ionization Mass Spectrometry of RNA-Ligand Complexes | Springer Nature Experiments [experiments.springernature.com]

- 2. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.rigaku.com [resources.rigaku.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of antibiotics with A- and P-site-specific bases in 16S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. marioschubert.ch [marioschubert.ch]

- 8. The use of electrospray ionization mass spectrometry to monitor RNA-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermodynamics of aminoglycoside-rRNA recognition: the binding of neomycin-class aminoglycosides to the A site of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemical and nuclear magnetic resonance studies of aminoglycoside-RNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro and In Vivo Efficacy of Ribostamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribostamycin, a broad-spectrum aminoglycoside antibiotic, demonstrates significant efficacy against a range of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth analysis of the in vitro and in vivo activity of this compound, including its mechanism of action, antimicrobial spectrum, and mechanisms of resistance. Detailed experimental protocols for key efficacy assays are presented, alongside quantitative data summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction

This compound is an aminoglycoside antibiotic derived from Streptomyces ribosidificus.[1] Like other members of the aminoglycoside class, it exerts its bactericidal effects by inhibiting protein synthesis in susceptible bacteria.[1][2] Its broad spectrum of activity encompasses both Gram-positive and Gram-negative pathogens, making it a valuable agent in the treatment of various bacterial infections.[1][2] This guide delves into the technical details of this compound's efficacy, providing researchers and drug development professionals with a comprehensive resource to inform preclinical and clinical research.

Mechanism of Action

This compound's primary mechanism of action involves the irreversible binding to the 30S ribosomal subunit of bacteria.[1][2] This interaction interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins. Ultimately, this disruption of protein synthesis results in bacterial cell death.

In Vitro Efficacy

The in vitro activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Antimicrobial Spectrum

This compound exhibits a broad antimicrobial spectrum, with activity against a variety of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 29.0 | [2][3] |

| Escherichia coli | ATCC 35218 (β-lactam resistant) | 57.9 | [2][3] |

| Escherichia coli | ATCC 4157 | 0.9 - 7.2 | [2][4] |

| Escherichia coli | ATCC 12435 | 0.9 - 7.2 | [2][4] |

| Escherichia coli | ATCC 10798 | 0.9 - 7.2 | [2][4] |

| Staphylococcus aureus | ATCC 12600 (Cloxacillin resistant) | 57.9 | [3] |

| Staphylococcus aureus | (Generic) | >115.8 | [2] |

| Pseudomonas aeruginosa | ATCC 27853 | >115.8 | [3] |

| Klebsiella pneumoniae | (Gentamicin-resistant) | Active | [5] |

| Haemophilus influenzae | ATCC 49247 | 0.5 | [2][4] |

| Streptococcus pneumoniae | ATCC 49619 | 7.2 | [2][3] |

| Staphylococcus epidermidis | ATCC 12228 | 0.1 - 13.7 | [2][3] |

| Enterococcus faecalis | ATCC 29212 | >115.8 | [2][3] |

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in various animal models of infection, which are crucial for predicting clinical outcomes. The 50% effective dose (ED50) is a common metric used to quantify the in vivo potency of an antibiotic.

Animal Models of Infection

Murine models, such as systemic infection, sepsis, pneumonia, and thigh infection models, are frequently employed to assess the in vivo efficacy of antibiotics like this compound.

Table 2: In Vivo Efficacy (ED50) of this compound in Systemic Murine Infection Models.

| Bacterial Species | Challenge Strain | ED50 (mg/kg) | Reference |

| Staphylococcus aureus | Smith | 1.8 | [5] |

| Streptococcus pyogenes | C203 | 12.5 | [5] |

| Escherichia coli | Juhl | 6.3 | [5] |

| Klebsiella pneumoniae | DT-S | 3.2 | [5] |

| Proteus vulgaris | OX19 | 10.5 | [5] |

| Pseudomonas aeruginosa | IAM 1007 | >100 | [5] |

Mechanisms of Resistance

Bacterial resistance to aminoglycosides, including this compound, is a significant clinical concern. The primary mechanisms of resistance include:

-

Enzymatic Modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that inactivate the drug through acetylation, phosphorylation, or adenylylation.

-

Ribosomal Alteration: Mutations in the 16S rRNA, the binding site of this compound, can reduce the drug's affinity for the ribosome.

-

Altered Uptake and Efflux: Reduced permeability of the bacterial cell membrane or active efflux of the drug can decrease the intracellular concentration of this compound.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

References

- 1. goldbio.com [goldbio.com]

- 2. Exploration of Antibiotic Activity of Aminoglycosides, in Particular this compound Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Exploration of Antibiotic Activity of Aminoglycosides, in Particular this compound Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative antimicrobial activities of this compound, gentamicin, ampicillin and lincomycin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Ribostamycin Resistance in Pathogenic Bacteria: A Technical Guide

This technical guide provides an in-depth overview of the core mechanisms of ribostamycin resistance in pathogenic bacteria. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular underpinnings of resistance, quantitative data on antibiotic efficacy, and methodologies for relevant experimental procedures.

Introduction to this compound and Aminoglycoside Resistance

This compound is an aminoglycoside antibiotic produced by Streptomyces ribosidificus.[1] Like other aminoglycosides, its mechanism of action involves binding to the 30S ribosomal subunit in bacteria, which interferes with protein synthesis and leads to cell death.[2][3] However, the clinical efficacy of this compound and other aminoglycosides is increasingly threatened by the emergence and spread of antibiotic resistance.[1] Resistance in pathogenic bacteria is primarily driven by three main strategies: enzymatic modification of the antibiotic, alteration of the ribosomal target site, and active efflux of the drug from the bacterial cell.

Core Resistance Mechanisms

Enzymatic Modification of this compound

The most prevalent mechanism of resistance to aminoglycosides, including this compound, is the enzymatic modification of the antibiotic by Aminoglycoside Modifying Enzymes (AMEs).[1][4][5] These enzymes alter the structure of this compound, which in turn reduces its binding affinity for the 16S rRNA of the ribosome.[1][4] There are three main classes of AMEs:

-

Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the acetylation of amino groups on the this compound molecule using acetyl-Coenzyme A as a cofactor.[4][6]

-

Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP to a hydroxyl group on the antibiotic.[4][6]

-

Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases (AADs), these enzymes transfer an adenyl group from ATP to a hydroxyl group of the aminoglycoside.[4][6]

This compound has been shown to be active against some gentamicin-resistant bacteria, particularly K. pneumoniae strains that possess the aminoglycoside-modifying enzymes AAC(3)-I and AAD(2").[7]

Figure 1. Enzymatic modification of this compound by AMEs.

Alteration of the Ribosomal Target

Modifications to the bacterial ribosome can prevent or reduce the binding of this compound, leading to resistance. These alterations can occur through two primary mechanisms:

A significant and emerging mechanism of high-level aminoglycoside resistance is the methylation of the 16S ribosomal RNA (rRNA) at the antibiotic binding site.[8][9] This post-transcriptional modification is carried out by 16S rRNA methyltransferases (16S-RMTases).[10][11] These enzymes add a methyl group to specific nucleotides in the A-site of the 16S rRNA, most notably at positions G1405 and A1408.[10][11][12] This methylation creates steric hindrance, which blocks the binding of aminoglycosides, including this compound, to the ribosome.[9] The genes encoding these methylases are often located on mobile genetic elements like plasmids and transposons, facilitating their horizontal transfer between bacteria and contributing to the rapid spread of resistance.[8][9]

Mutations in genes that encode ribosomal proteins can also confer resistance to antibiotics.[13][14] While less common for aminoglycosides compared to other antibiotic classes, mutations in ribosomal proteins can alter the conformation of the ribosome, leading to reduced binding affinity for this compound. For example, mutations in the rpsL gene, which encodes the S12 ribosomal protein, are known to confer resistance to streptomycin and can influence susceptibility to other aminoglycosides.[15] These mutations can have a fitness cost to the bacteria in an antibiotic-free environment.[13][14]

Figure 2. Ribosomal alteration mechanisms conferring this compound resistance.

Active Efflux of this compound

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[16][17][18] The overexpression of these pumps can reduce the intracellular concentration of an antibiotic to sub-therapeutic levels, thus contributing to resistance.[17] While enzymatic modification and target site alteration are the primary resistance mechanisms for aminoglycosides, efflux pumps, particularly those of the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, can contribute to intrinsic and acquired resistance to a broad range of antimicrobial agents, including aminoglycosides.[16][19] The contribution of efflux pumps to this compound resistance can be synergistic with other resistance mechanisms.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Exploration of Antibiotic Activity of Aminoglycosides, in Particular this compound Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria [frontiersin.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative antimicrobial activities of this compound, gentamicin, ampicillin and lincomycin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 16S ribosomal RNA methylation: emerging resistance mechanism against aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of First-in-Class Inhibitors Targeting a Pathogen-Associated Aminoglycoside-Resistance 16S rRNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ribosomal mutations promote the evolution of antibiotic resistance in a multidrug environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ribosomal mutations promote the evolution of antibiotic resistance in a multidrug environment | eLife [elifesciences.org]

- 15. Idiosyncratic evolvability among single-point ribosomal mutants towards multi-aminoglycoside resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 17. mdpi.com [mdpi.com]

- 18. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Determining Ribostamycin Minimum Inhibitory Concentration (MIC)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ribostamycin is an aminoglycoside antibiotic derived from Streptomyces ribosidificus.[1][2] It exhibits broad-spectrum activity against various bacteria by inhibiting protein synthesis.[3] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5] This document provides detailed protocols for determining the MIC of this compound, presents typical MIC values, and illustrates the experimental workflow and mechanism of action.

Mechanism of Action: this compound, like other aminoglycoside antibiotics, functions by binding to the 30S subunit of the bacterial ribosome.[3][6] This binding interferes with protein synthesis in two primary ways: it inhibits the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome and causes misreading of the mRNA template.[6][7] This disruption leads to the production of non-functional or truncated proteins, ultimately resulting in bacterial cell death.[3]

Caption: this compound's mechanism of action.

Data Presentation: this compound MIC Values

The following tables summarize the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains as reported in the literature.

Table 1: this compound MIC Against Various Bacterial Strains

| Bacterial Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Escherichia coli (various strains) | 0.9 - 7.2 | ~0.4 - 3.3 | [8][9] |

| Haemophilus influenzae | 0.5 | ~0.23 | [8][9] |

| Streptococcus pneumoniae | 7.2 | ~3.3 | [8] |

| Pseudomonas aeruginosa | > 115.8 | > 53.6 | [8] |

| Staphylococcus aureus | > 115.8 | > 53.6 | [8] |

| Enterococcus faecalis | > 115.8 | > 53.6 | [8] |

| Borrelia burgdorferi | N/A | 18.7 | [1] |

Note: Conversion from µM to µg/mL is approximated using the molar mass of this compound (~466.5 g/mol ).

Table 2: Effect of EDTA on this compound MIC Against E. coli

| Treatment | MIC (µM) | Fold Improvement | Reference |

| This compound alone | 57.2 | - | [8][10] |

| This compound + EDTA | 7.2 | 8-fold | [8][10] |

Experimental Protocols

The broth microdilution method is the most frequently recommended technique for determining the MIC of antimicrobial agents.[4][11] An alternative, the agar dilution method, is also described.

Protocol 1: Broth Microdilution Method

This protocol is adapted from standard methodologies for determining MIC in a 96-well microtiter plate format.[12][13]

1. Materials and Reagents:

-

This compound sulfate powder

-

Appropriate solvent (e.g., sterile deionized water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U- or V-bottom)

-

Bacterial strain(s) of interest

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or densitometer

-

Multichannel pipette

-

Incubator (35 ± 2°C)

2. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound, for example, at 10 mg/mL in a suitable solvent.[13] b. Filter-sterilize the stock solution using a 0.22 µm syringe filter. c. Prepare a working solution at twice the highest desired final concentration (e.g., if the highest test concentration is 64 µg/mL, prepare a 128 µg/mL working solution in CAMHB).[12]

3. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select several morphologically similar colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] d. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4] This typically requires a 1:100 dilution of the 0.5 McFarland suspension into broth, from which the final inoculation is made.[4]

4. Microtiter Plate Setup and Serial Dilution: a. Dispense 100 µL of sterile CAMHB into wells of columns 2 through 12 of a 96-well plate.[12] b. Add 200 µL of the 2x concentrated this compound working solution to the wells in column 1. c. Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix by pipetting up and down 6-8 times.[12] d. Continue this two-fold serial dilution process from column 2 to column 10. e. After mixing in column 10, discard 100 µL.[12] f. Column 11 will serve as the positive control (growth control, no antibiotic). g. Column 12 will serve as the negative control (sterility control, no bacteria).[12]

5. Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum (prepared in step 3d) to wells in columns 1 through 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic to its final test concentration. b. Do not add bacteria to column 12. c. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[15]

6. Reading and Interpreting Results: a. After incubation, visually inspect the plate for turbidity. A button of bacterial growth at the bottom of the well indicates growth. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[4][8] c. The positive control (column 11) should show distinct turbidity, and the negative control (column 12) should remain clear.

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol 2: Agar Dilution Method (Brief Overview)

The agar dilution method is an alternative standard procedure, particularly recommended for certain antibiotics.[4]

-

Preparation: Two-fold serial dilutions of this compound are prepared and added to molten Mueller-Hinton Agar (MHA) at 45-50°C.[4][16] The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

-

Inoculation: A bacterial suspension adjusted to a 0.5 McFarland standard is prepared. This suspension is often further diluted, and a standardized volume (e.g., 1-10 µL) containing approximately 1 x 10⁴ CFU is spotted onto the surface of each agar plate.[4][14]

-

Incubation: Plates are incubated at 35 ± 2°C for 16-20 hours.[14]

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism on the agar surface.[14][16]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound sulfate used for? [synapse.patsnap.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idexx.dk [idexx.dk]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | C17H34N4O10 | CID 33042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Exploration of Antibiotic Activity of Aminoglycosides, in Particular this compound Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Exploration of Antibiotic Activity of Aminoglycosides, in Particular this compound Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jrcm.tbzmed.ac.ir [jrcm.tbzmed.ac.ir]

- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Use of Ribostamycin in Bacterial Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ribostamycin

This compound is a broad-spectrum aminoglycoside antibiotic isolated from Streptomyces ribosidificus.[1] It is effective against a range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action is the inhibition of protein synthesis, making it a valuable tool in microbiology research and as a selection agent in molecular biology.

Mechanism of Action

This compound exerts its antibacterial effect by binding to the 30S subunit of the bacterial ribosome.[2] This binding interferes with the initiation complex of peptide formation and causes misreading of the mRNA template.[2] The result is the production of non-functional or truncated proteins, ultimately leading to bacterial cell death.[1]

Quantitative Data: Efficacy of this compound

The efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | ATCC Number | MIC (µg/mL) | MIC (µM) | Reference |

| Escherichia coli | 4157 | 0.5 | 0.9 | [3] |

| Escherichia coli | 12435 | 2 | 3.6 | [3] |

| Escherichia coli | 10798 | 4 | 7.2 | [3] |

| Escherichia coli | 25922 | 16 | 29.0 | [3] |

| Escherichia coli (β-lactam resistant) | 35218 | 32 | 57.9 | [3] |

| Haemophilus influenzae | 49247 | 0.25 | 0.5 | [3] |

| Staphylococcus epidermidis | 12228 | 4 | 7.2 | [3] |

| Streptococcus pneumoniae | 49619 | 4 | 7.2 | [3] |

| Pseudomonas aeruginosa | 27853 | >64 | >115.8 | [3] |

| Staphylococcus aureus | 12600 | 32 | 57.9 | [3] |

| Enterococcus faecalis | 29212 | >64 | >115.8 | [3] |

Enhancement of this compound Activity with EDTA

The combination of this compound with ethylenediaminetetraacetic acid (EDTA) has been shown to significantly enhance its antibacterial activity, particularly against resistant strains.[3]

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | This compound + 2.64 mM EDTA MIC (µg/mL) | Fold Improvement | Reference |

| Escherichia coli (β-lactam resistant) | 35218 | 32 | 4 | 8 | [3] |

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

This compound stock solution (e.g., 1 mg/mL in sterile deionized water)

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator (37°C)

-

Microplate reader (optional, for OD600 measurement)

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single bacterial colony into 5 mL of MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).

-

Dilute the culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Prepare this compound Dilutions:

-

Add 100 µL of MHB to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the this compound stock solution at twice the desired highest final concentration to the first column.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The 11th column will serve as a positive control (bacteria, no antibiotic) and should contain 100 µL of MHB.

-

The 12th column will serve as a negative control (no bacteria, no antibiotic) and should contain 100 µL of MHB.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed by eye or by measuring the optical density at 600 nm (OD600) with a microplate reader.

-

Protocol for Using this compound as a Selection Agent in Bacterial Transformation

This protocol provides a general guideline for using this compound to select for transformed bacteria containing a plasmid with a this compound resistance gene. The optimal concentration should be determined empirically based on the bacterial strain and the specific resistance cassette.

Materials:

-

LB agar plates

-

This compound stock solution (e.g., 50 mg/mL in sterile deionized water)

-

Transformed bacterial culture

Procedure:

-

Determine Optimal this compound Concentration:

-

Perform a pilot experiment by plating the non-transformed (wild-type) host bacteria on LB agar plates containing a range of this compound concentrations (e.g., 5, 10, 20, 50, 100 µg/mL).

-

The optimal selective concentration is the lowest concentration that completely inhibits the growth of the non-transformed host strain after overnight incubation at 37°C. Based on MIC data for sensitive E. coli strains, a starting concentration of 10-20 µg/mL is recommended for initial testing.[3]

-

-

Prepare Selective Plates:

-

Prepare molten LB agar and cool it to approximately 50-55°C.

-

Add the appropriate volume of this compound stock solution to the molten agar to achieve the predetermined optimal selective concentration.

-

Mix gently and pour the plates. Allow the plates to solidify and dry before use.

-

-

Plating Transformed Bacteria:

-

Following the transformation protocol and recovery step, plate an appropriate volume of the bacterial culture onto the this compound-containing LB agar plates.

-

Incubate the plates at 37°C for 16-24 hours, or until colonies are visible.

-

-

Analysis:

-

Only bacteria that have successfully taken up the plasmid containing the this compound resistance gene should grow and form colonies on the selective plates.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes related to the use of this compound.

References

- 1. Mutational Activation of the AmgRS Two-Component System in Aminoglycoside-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of Antibiotic Activity of Aminoglycosides, in Particular this compound Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Application of Ribostamycin in Molecular Biology Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribostamycin, an aminoglycoside antibiotic isolated from Streptomyces ribosidificus, is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. Its primary mechanism of action involves binding to the 30S ribosomal subunit, leading to mRNA misreading and subsequent disruption of peptide elongation. This property makes this compound a valuable tool in molecular biology for a range of applications, including as a selective agent for genetically modified organisms, for studying ribosomal function, and in investigating mechanisms of antibiotic resistance. These application notes provide detailed protocols and quantitative data to guide researchers in effectively utilizing this compound in their experimental workflows.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a selection of common bacterial strains. This data is crucial for determining the appropriate concentration for use as a selective agent.

| Bacterial Strain | MIC (µg/mL) | Molar Concentration (µM) | Reference |

| Escherichia coli (ATCC 25922) | 12.5 | 27.5 | |

| Escherichia coli (ATCC 35218) | 25 | 55.0 | |

| Staphylococcus aureus (ATCC 29213) | 6.25 | 13.75 | |

| Pseudomonas aeruginosa (ATCC 27853) | >128 | >281.6 | |

| Haemophilus influenzae (ATCC 49247) | 4 | 8.8 |